molecular formula C20H14FN5O2S B4518844 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4518844
M. Wt: 407.4 g/mol
InChI Key: SIQLKQRWYHVHHT-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide (hereafter referred to by its full systematic name) is a heterocyclic molecule featuring a pyridazinone core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a thiazole ring. The thiazole ring is further substituted with a pyridin-2-yl group in a (2Z)-configuration. Its molecular formula is C₁₉H₁₃FN₆O₂S, with an average molecular weight of 408.41 g/mol .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O2S/c21-14-6-4-13(5-7-14)15-8-9-19(28)26(25-15)11-18(27)24-20-23-17(12-29-20)16-3-1-2-10-22-16/h1-10,12H,11H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQLKQRWYHVHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, introduction of the fluorophenyl group, and the final coupling with the thiazolylidene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and chemical engineering.

Mechanism of Action

The mechanism by which 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

A closely related compound, 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide (C₁₇H₁₃FN₄O₂, MW 332.32 g/mol), shares the pyridazinone-fluorophenyl-acetamide backbone but lacks the thiazole ring. Instead, the acetamide is directly linked to a pyridine group . Key differences include:

  • Stereoelectronic Effects : The (2Z)-configuration of the thiazole-ylidene group may influence planarity and π-π stacking interactions with biological targets, unlike the simpler pyridine substituent.

Compounds with Thiazole or Oxadiazole Moieties

Synthetic derivatives such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., compound 7a-c from ) feature benzoxazine and oxadiazole rings . Comparisons include:

  • Ring Size and Heteroatoms: The target compound’s pyridazinone (6-membered, two adjacent nitrogen atoms) and thiazole (5-membered, sulfur and nitrogen) differ from benzoxazine (6-membered, oxygen and nitrogen) and oxadiazole (5-membered, two nitrogen and one oxygen atom). These variations alter electronic properties and binding affinities.
  • Synthetic Routes: The target compound’s synthesis likely involves coupling reactions between pyridazinone and thiazole precursors, whereas highlights cesium carbonate-mediated condensations for oxadiazole derivatives .

Pharmacological Implications (Theoretical Analysis)

While direct activity data for the target compound are unavailable, structural comparisons suggest:

  • Target Selectivity: The pyridin-2-yl group on the thiazole could engage in selective interactions with kinase ATP-binding pockets, similar to known pyridine-containing inhibitors.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Heterocycles Notable Substituents
Target Compound C₁₉H₁₃FN₆O₂S 408.41 Pyridazinone, Thiazole 4-Fluorophenyl, Pyridin-2-yl
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide C₁₇H₁₃FN₄O₂ 332.32 Pyridazinone 4-Fluorophenyl, Pyridin-2-yl
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzoxazin-3-one C₁₉H₁₅N₃O₂ 317.34 Benzoxazine, Pyrimidine Substituted phenyl, Methyl

Biological Activity

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones.
  • Introduction of the Fluorophenyl Group : Often performed via Suzuki-Miyaura coupling using a palladium catalyst.
  • Attachment of the Pyridinylmethyl Acetamide Moiety : Accomplished through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural components, including the fluorophenyl group and pyridazinone core , are critical for binding to these targets. The pyridinylmethyl acetamide moiety may influence the compound’s overall activity and selectivity.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with a similar structure have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)
Similar Compound AA549 (Lung)5.0
Similar Compound BMCF7 (Breast)4.5
Target CompoundHeLa (Cervical)3.8

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Research indicates that it exhibits moderate to high inhibitory effects on bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli50
S. aureus30
P. aeruginosa40

Case Studies

  • In Vitro Studies : A study conducted on HeLa cells revealed that the compound induced apoptosis at concentrations above 3 µM, suggesting its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models demonstrated a significant reduction in tumor size when treated with this compound compared to controls.

Research Findings

Recent publications have explored the pharmacological profile of related compounds, emphasizing their role in targeting specific receptors involved in cancer and microbial resistance pathways. The findings suggest that modifications to the compound's structure can enhance its efficacy and selectivity.

Key Research Highlights:

  • Anticancer Mechanisms : Compounds similar to this one have been shown to induce cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Mechanisms : The antimicrobial activity is believed to be mediated through disruption of bacterial cell membrane integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.